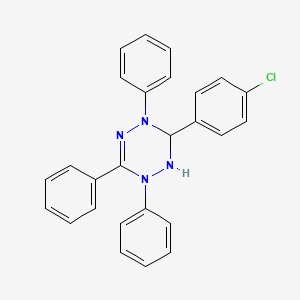
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and have been widely studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the 4-chlorophenyl and triphenyl groups in this compound adds to its complexity and potential for diverse chemical reactivity.
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- typically involves the reaction of hydrazine with aromatic nitriles, followed by oxidation of the generated 1,2-dihydrotetrazines . One common method includes the treatment of arylaldehyde-derived arylsulfonylhydrazones with N-chlorosuccinimide in the presence of potassium hydroxide under metal-free conditions . This reaction is carried out under mild conditions and yields the desired tetrazine derivatives in good to excellent yields.
Analyse Des Réactions Chimiques
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical transformations.
Reduction: Reduction reactions can convert the tetrazine ring into other functional groups, providing a pathway for further chemical modifications.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Applications De Recherche Scientifique
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- has several scientific research applications:
Medicinal Chemistry: Tetrazine derivatives have shown potential as anticancer, anti-inflammatory, and antiviral agents. They are being tested and clinically evaluated for their efficacy against various diseases.
Materials Science: The compound’s unique electronic properties make it suitable for applications in organic electronics, such as organic photovoltaic devices and organic field-effect transistors.
Organic Synthesis: Tetrazines are valuable intermediates in the synthesis of complex organic molecules, providing a versatile platform for the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron-demand Diels–Alder reaction . This reaction allows the compound to form stable adducts with various dienophiles, leading to the formation of new heterocyclic structures. The molecular targets and pathways involved in these reactions depend on the specific dienophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-1,2,3,4-tetrahydro-1,4,6-triphenyl- can be compared with other tetrazine derivatives, such as:
3,6-Diphenyl-1,2,4,5-tetrazine: This compound lacks the 4-chlorophenyl group and has different reactivity and applications.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different core structure but share some similar pharmacological activities, such as anticancer and antimicrobial properties.
Propriétés
Numéro CAS |
88236-00-4 |
|---|---|
Formule moléculaire |
C26H21ClN4 |
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2,3,5-triphenyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H21ClN4/c27-22-18-16-21(17-19-22)26-29-30(23-12-6-2-7-13-23)25(20-10-4-1-5-11-20)28-31(26)24-14-8-3-9-15-24/h1-19,26,29H |
Clé InChI |
GGOJCGIAEGWOAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)

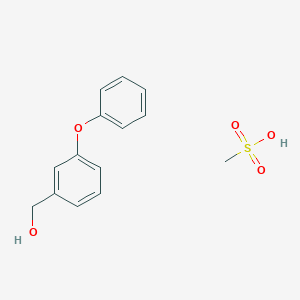
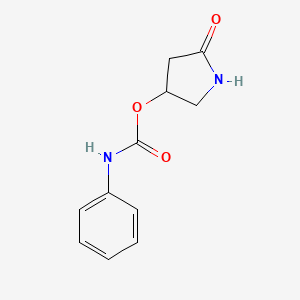
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
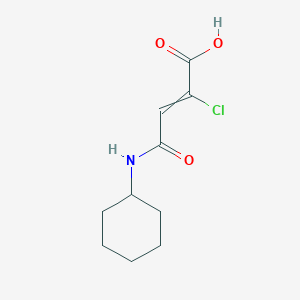
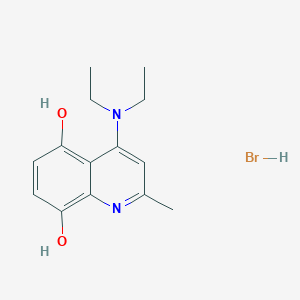
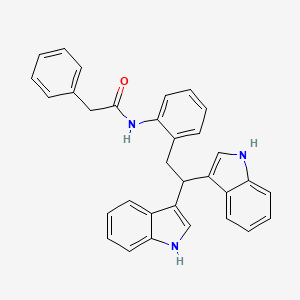
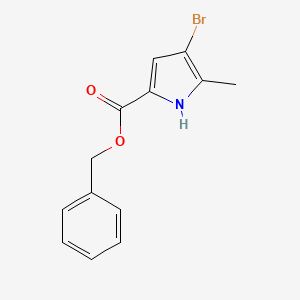
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
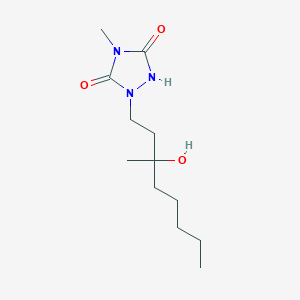
![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)
